
3-(4-Ethoxycarbonylpiperazinyl)propanamine
Vue d'ensemble
Description
3-(4-Ethoxycarbonylpiperazinyl)propanamine, also known as ECPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of piperazine and has been found to have interesting properties that make it useful in a variety of fields, including medicinal chemistry, neuroscience, and biochemistry. In Finally, we will list future directions for research on this promising compound.
Applications De Recherche Scientifique
3-(4-Ethoxycarbonylpiperazinyl)propanamine has been studied extensively for its potential applications in scientific research. It has been found to be a potent agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This makes 3-(4-Ethoxycarbonylpiperazinyl)propanamine a promising candidate for the development of new antidepressant and anxiolytic drugs. In addition, 3-(4-Ethoxycarbonylpiperazinyl)propanamine has been found to have neuroprotective effects, making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(4-Ethoxycarbonylpiperazinyl)propanamine has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain cancer cells.
Mécanisme D'action
3-(4-Ethoxycarbonylpiperazinyl)propanamine acts as an agonist of the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of this receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels. This results in the activation of potassium channels and the hyperpolarization of neurons, leading to a decrease in neuronal excitability. 3-(4-Ethoxycarbonylpiperazinyl)propanamine has also been found to modulate the activity of other neurotransmitter systems, including the dopamine and glutamate systems.
Biochemical and Physiological Effects:
3-(4-Ethoxycarbonylpiperazinyl)propanamine has been found to have a number of biochemical and physiological effects. In addition to its agonist activity at the 5-HT1A receptor, 3-(4-Ethoxycarbonylpiperazinyl)propanamine has been found to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of serotonin and other neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects. 3-(4-Ethoxycarbonylpiperazinyl)propanamine has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-Ethoxycarbonylpiperazinyl)propanamine for laboratory experiments is its high purity and availability. It can be synthesized in large quantities with high yields, making it a cost-effective compound for research. In addition, its potent agonist activity at the 5-HT1A receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 3-(4-Ethoxycarbonylpiperazinyl)propanamine is its relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research on 3-(4-Ethoxycarbonylpiperazinyl)propanamine. One area of interest is the development of new antidepressant and anxiolytic drugs based on the structure of 3-(4-Ethoxycarbonylpiperazinyl)propanamine. Another area of interest is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to elucidate the mechanisms underlying its neuroprotective and anti-cancer effects. Finally, the development of new synthetic methods for 3-(4-Ethoxycarbonylpiperazinyl)propanamine may lead to the discovery of new derivatives with improved properties.
Propriétés
IUPAC Name |
ethyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-2-15-10(14)13-8-6-12(7-9-13)5-3-4-11/h2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCPREVEQCOKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604139 | |
| Record name | Ethyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxycarbonylpiperazinyl)propanamine | |
CAS RN |
79511-53-8 | |
| Record name | Ethyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



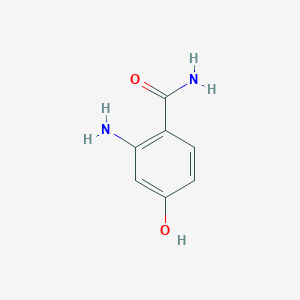
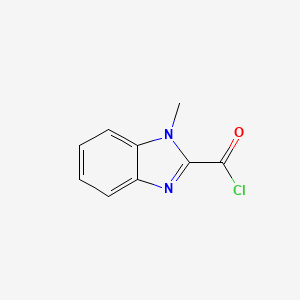



![4,6-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1628669.png)

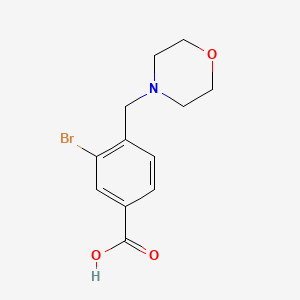
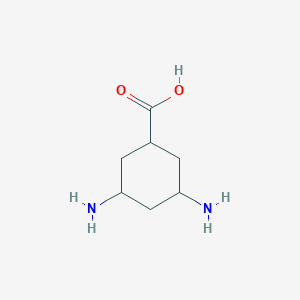
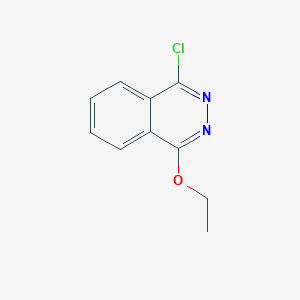

![3-(3-Methoxybenzamido)furo[2,3-b]pyridine-2-carboxamide](/img/structure/B1628677.png)